REACTION_CXSMILES
|
[C:1]1([CH3:8])[C:6](O)=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:9]=[O:10].[OH-:11].[Na+].[OH2:13].[C:14](O)(=O)C>>[OH:10][CH2:9][C:3]1[CH:4]=[C:5]([CH3:14])[CH:6]=[C:1]([CH2:8][OH:11])[C:2]=1[OH:13] |f:2.3|
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C(=CC(=C1)C)CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 126 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |